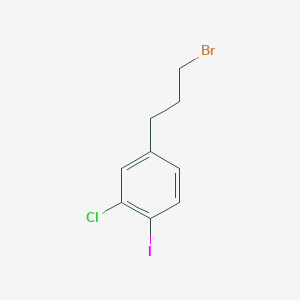
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is an organic compound characterized by a furanone ring substituted with a fluorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-4-oxofuran-2(5H)-one.
Reduction: Formation of 3-(2-Fluorophenyl)-4-hydroxy-2,3-dihydrofuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Bromophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Methylphenyl)-4-hydroxyfuran-2(5H)-one
Uniqueness
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
100074-44-0 |
|---|---|
Fórmula molecular |
C10H7FO3 |
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H7FO3/c11-7-4-2-1-3-6(7)9-8(12)5-14-10(9)13/h1-4,12H,5H2 |
Clave InChI |
HXFGSDBKKTYDFW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




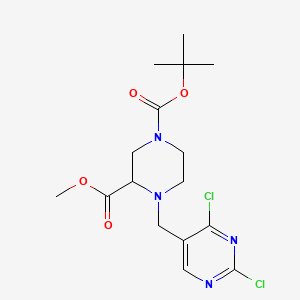
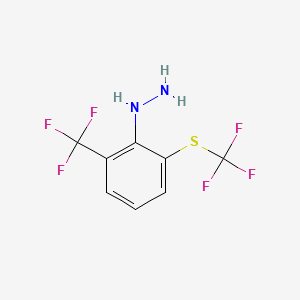
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
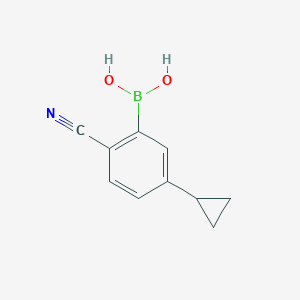

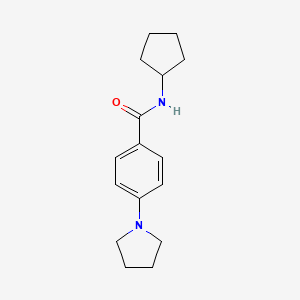

![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

